Elamipretide hydrochloride
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Overview
Description
Elamipretide hydrochloride is a small mitochondrially-targeted tetrapeptide known for its potential therapeutic effects in reducing the production of toxic reactive oxygen species and stabilizing cardiolipin . It has been studied for its applications in treating various mitochondrial dysfunctions and diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: Elamipretide hydrochloride is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the tetrapeptide chain. The key steps include:
- Coupling of D-arginine with 2,6-dimethyl-L-tyrosine.
- Addition of L-lysine and L-phenylalanine to complete the tetrapeptide sequence.
- The final product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Automated peptide synthesizers for efficient and high-yield production.
- Purification using high-performance liquid chromatography (HPLC).
- Conversion to hydrochloride salt and lyophilization for stability and storage.
Chemical Reactions Analysis
Types of Reactions: Elamipretide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyltyrosine residue.
Reduction: Reduction reactions can occur at the peptide bonds under specific conditions.
Substitution: Substitution reactions can take place at the amino acid side chains.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under mild conditions.
Major Products:
- Oxidized forms of elamipretide.
- Reduced peptide fragments.
- Substituted derivatives with modified side chains.
Scientific Research Applications
Elamipretide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and mitochondrial targeting.
Biology: Investigated for its role in reducing oxidative stress and stabilizing mitochondrial function.
Medicine: Explored for treating mitochondrial diseases, heart failure, and neurodegenerative disorders
Industry: Potential applications in developing therapeutic agents for mitochondrial dysfunction.
Mechanism of Action
Elamipretide hydrochloride exerts its effects by targeting the inner mitochondrial membrane. It binds to cardiolipin, a phospholipid crucial for mitochondrial function . This binding stabilizes the mitochondrial membrane, reduces the production of reactive oxygen species, and enhances ATP production. The molecular targets include cardiolipin and components of the electron transport chain .
Comparison with Similar Compounds
SS-31: Another mitochondrially-targeted peptide with similar properties.
MTP-131: A compound with comparable mitochondrial targeting and antioxidant effects.
Uniqueness: Elamipretide hydrochloride is unique due to its specific binding to cardiolipin and its ability to stabilize mitochondrial membranes effectively. This specificity makes it a promising candidate for treating mitochondrial-related diseases .
Properties
CAS No. |
2244098-12-0 |
---|---|
Molecular Formula |
C32H52Cl3N9O5 |
Molecular Weight |
749.2 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]hexanamide;trihydrochloride |
InChI |
InChI=1S/C32H49N9O5.3ClH/c1-19-15-22(42)16-20(2)23(19)18-27(41-29(44)24(34)11-8-14-38-32(36)37)31(46)39-25(12-6-7-13-33)30(45)40-26(28(35)43)17-21-9-4-3-5-10-21;;;/h3-5,9-10,15-16,24-27,42H,6-8,11-14,17-18,33-34H2,1-2H3,(H2,35,43)(H,39,46)(H,40,45)(H,41,44)(H4,36,37,38);3*1H/t24-,25+,26+,27+;;;/m1.../s1 |
InChI Key |
NGOPFUMILSNWHH-QTSNMJAOSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N)C)O.Cl.Cl.Cl |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCN=C(N)N)N)C)O.Cl.Cl.Cl |
Origin of Product |
United States |
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